molecular formula C10H7BrN2O2 B1278843 3-Bromo-6-methyl-8-nitroquinoline CAS No. 210708-23-9

3-Bromo-6-methyl-8-nitroquinoline

Cat. No.: B1278843
CAS No.: 210708-23-9
M. Wt: 267.08 g/mol
InChI Key: QZMOKLLSODDRAH-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-8-nitroquinoline, also known as BMNQ, is an organic compound belonging to the nitrobenzene family. It is a colorless liquid with a pungent odor and is used in a variety of applications, including as an intermediate for the synthesis of other organic compounds and as a reagent for various chemical reactions. BMNQ has also been studied for its biological and physiological effects, making it an important molecule for research.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Inhibitors : 3-Bromo-6-methyl-8-nitroquinoline is used as an important intermediate in the synthesis of various inhibitors, notably PI3K/mTOR inhibitors. A specific compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, synthesized from this quinoline, is crucial in the development of these inhibitors (Lei et al., 2015).

Transformation into Other Compounds

  • Conversion to 3-Bromoquinolin-6-ols : this compound can be transformed into 3-bromoquinolin-6-ols through various chemical processes. This conversion typically involves steps like nitration, chlorination, and alkylation, and these intermediates can carry additional substituents at various positions (Lamberth et al., 2014).

Biological and Anticancer Applications

  • Anticancer Potential : Certain derivatives of quinoline, including compounds similar to this compound, have shown promising results in in vitro studies for their anticancer properties. Some derivatives have exhibited significant antiproliferative activity against various cancer cell lines, suggesting potential in new anticancer drug development (Köprülü et al., 2018).

Photolabile Properties and Applications

  • Photolabile Protecting Group : Brominated derivatives of quinoline, including those similar to this compound, have been explored as photolabile protecting groups. These compounds have shown potential for in vivo multiphoton-induced photolysis, useful in biological messenger control (Fedoryak & Dore, 2002).

Future Directions

Quinoline and its derivatives have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Properties

IUPAC Name

3-bromo-6-methyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-7-4-8(11)5-12-10(7)9(3-6)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMOKLLSODDRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453138
Record name 3-Bromo-6-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210708-23-9
Record name 3-Bromo-6-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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